3-Phenoxybenzyltriethylammonium

Description

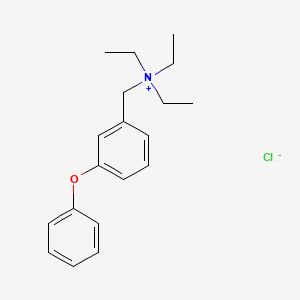

Chemical Structure and Synonyms 3-Phenoxybenzyltriethylammonium chloride (CAS: 56562-66-4) is a quaternary ammonium salt characterized by a triethylammonium group attached to a 3-phenoxybenzyl moiety. Key synonyms include 3-PBTEA, Triethyl(m-phenoxybenzyl)ammonium chloride, and Benzenemethanaminium, N,N,N-triethyl-3-phenoxy-, chloride .

Properties

CAS No. |

56562-66-4 |

|---|---|

Molecular Formula |

C19H26ClNO |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride |

InChI |

InChI=1S/C19H26NO.ClH/c1-4-20(5-2,6-3)16-17-11-10-14-19(15-17)21-18-12-8-7-9-13-18;/h7-15H,4-6,16H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

LDFPTHJERYPPKM-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-] |

Synonyms |

3-PBTEA 3-phenoxybenzyltriethylammonium 3-phenoxybenzyltriethylammonium chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Properties

- Molecular Weight : 319.9 g/mol

- Hydrogen Bond Acceptors : 2

- Rotatable Bonds : 7

- Topological Polar Surface Area (TPSA) : 9.2 Ų

- Complexity : 273 (indicative of a branched, multi-substituted structure) .

Applications Quaternary ammonium salts like 3-Phenoxybenzyltriethylammonium are widely used as phase-transfer catalysts, surfactants, and intermediates in organic synthesis. The phenoxy group enhances lipophilicity, making it suitable for reactions requiring solubility in non-polar media.

Structural Analogs and Counterion Variants

Benzyltriethylammonium Salts

- Benzyltriethylammonium chloride (CAS: Not explicitly listed in evidence) is structurally analogous but lacks the phenoxy substituent. Estimated molecular weight is ~227.5 g/mol (C₁₃H₂₂ClN), making it less bulky than this compound. It is commonly employed in phase-transfer catalysis .

- Benzyltriethylammonium bromide (CAS: Not provided) shares similar applications, but the bromide counterion may increase solubility in polar aprotic solvents compared to chloride.

Phenyltrimethylammonium Hydroxide (CAS: 100-86-7)

- Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).

- Hazards : Highly corrosive, causing severe skin burns and eye damage. Immediate medical attention is required upon exposure .

- Key Difference : The trimethyl groups reduce steric hindrance compared to triethyl substituents, increasing reactivity in alkaline conditions.

Benzyltrimethylammonium Hydroxide

- Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).

- Applications: Used in organic synthesis and as a surfactant. The absence of ethyl groups reduces lipophilicity, limiting its utility in non-polar media compared to triethyl derivatives .

Substituent Effects

- Phenoxy vs. This contrasts with benzyl-substituted analogs, which lack such electronic modulation .

- Triethyl vs. Trimethyl Groups: Triethyl groups enhance lipophilicity and steric bulk, making this compound more suited for lipid-rich environments. Trimethyl analogs (e.g., Phenyltrimethylammonium hydroxide) are more water-soluble but less effective in phase-transfer applications .

Counterion Impact

- Chloride (Cl⁻): Enhances solubility in polar solvents (e.g., water, methanol).

- Hydroxide (OH⁻) : Increases alkalinity and reactivity, as seen in Phenyltrimethylammonium hydroxide, but limits stability in acidic conditions .

- Bromide (Br⁻)/Iodide (I⁻) : Larger halides improve solubility in less polar solvents but may reduce catalytic efficiency due to weaker ion-pairing .

Data Table: Comparative Analysis of Quaternary Ammonium Salts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.